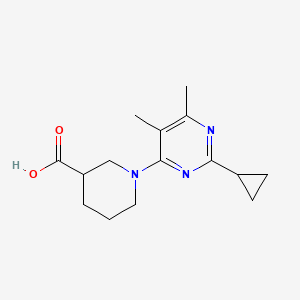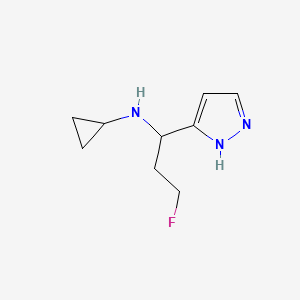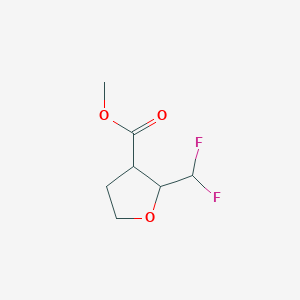
(S)-4-(Tert-butoxycarbonyl)-2,2-dimethylmorpholine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L’acide (S)-4-(tert-butoxycarbonyl)-2,2-diméthylmorpholine-3-carboxylique est un composé qui présente un groupe protecteur tert-butoxycarbonyl (Boc). Ce composé est souvent utilisé en synthèse organique, notamment pour la protection des amines. Le groupe Boc est connu pour sa stabilité en milieu basique et sa facilité de déprotection en milieu acide, ce qui en fait un outil précieux en chimie synthétique.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de l’acide (S)-4-(tert-butoxycarbonyl)-2,2-diméthylmorpholine-3-carboxylique implique généralement la protection du groupe amine à l’aide de dicarbonate de di-tert-butyle (Boc2O) en présence d’une base telle que l’hydroxyde de sodium. La réaction peut être réalisée dans divers solvants, notamment l’eau, le tétrahydrofurane (THF) et l’acétonitrile, à température ambiante ou légèrement élevée .
Méthodes de production industrielle
La production industrielle de composés protégés par Boc implique souvent des réactions à grande échelle utilisant des conditions similaires à celles de la synthèse en laboratoire. L’utilisation de réacteurs à écoulement continu peut améliorer l’efficacité et l’extensibilité du processus, permettant la production de grandes quantités du composé avec une qualité constante .
Analyse Des Réactions Chimiques
Types de réactions
L’acide (S)-4-(tert-butoxycarbonyl)-2,2-diméthylmorpholine-3-carboxylique subit plusieurs types de réactions, notamment :
Déprotection : Élimination du groupe Boc à l’aide d’acides forts tels que l’acide trifluoroacétique (TFA) ou l’acide chlorhydrique (HCl) dans le méthanol.
Substitution : L’amine protégée par Boc peut subir des réactions de substitution nucléophile, où le groupe Boc est remplacé par d’autres groupes fonctionnels.
Réactifs et conditions courants
Déprotection : TFA dans le dichlorométhane ou HCl dans le méthanol.
Substitution : Divers nucléophiles peuvent être utilisés, en fonction du produit souhaité.
Principaux produits formés
Les principaux produits formés à partir de ces réactions comprennent l’amine déprotégée et les dérivés substitués, en fonction des conditions de réaction et des réactifs spécifiques utilisés .
Applications de la recherche scientifique
L’acide (S)-4-(tert-butoxycarbonyl)-2,2-diméthylmorpholine-3-carboxylique a plusieurs applications dans la recherche scientifique :
Applications De Recherche Scientifique
(S)-4-(Tert-butoxycarbonyl)-2,2-dimethylmorpholine-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a protecting group for amines in peptide synthesis and other organic synthesis reactions.
Medicine: Utilized in the development of drug candidates and the modification of biomolecules.
Industry: Applied in the production of fine chemicals and intermediates for various industrial processes.
Mécanisme D'action
Le mécanisme d’action de l’acide (S)-4-(tert-butoxycarbonyl)-2,2-diméthylmorpholine-3-carboxylique implique principalement la protection des groupes amines. Le groupe Boc stabilise l’amine, l’empêchant de participer à des réactions secondaires indésirables. Le processus de déprotection implique le clivage du groupe Boc en milieu acide, libérant l’amine libre .
Comparaison Avec Des Composés Similaires
Composés similaires
Acide N-Boc-pipéridine-4-carboxylique : Une autre amine protégée par Boc utilisée en synthèse organique.
N-Boc-2,5-dihydro-1H-pyrrole : Un pyrrole protégé par Boc utilisé dans la synthèse de composés hétérocycliques.
Unicité
L’acide (S)-4-(tert-butoxycarbonyl)-2,2-diméthylmorpholine-3-carboxylique est unique en raison de sa structure spécifique, qui comprend un cycle morpholine et une substitution diméthyle. Cette structure confère une réactivité et une stabilité distinctes par rapport aux autres composés protégés par Boc .
Propriétés
Formule moléculaire |
C12H21NO5 |
|---|---|
Poids moléculaire |
259.30 g/mol |
Nom IUPAC |
(3S)-2,2-dimethyl-4-[(2-methylpropan-2-yl)oxycarbonyl]morpholine-3-carboxylic acid |
InChI |
InChI=1S/C12H21NO5/c1-11(2,3)18-10(16)13-6-7-17-12(4,5)8(13)9(14)15/h8H,6-7H2,1-5H3,(H,14,15)/t8-/m1/s1 |
Clé InChI |
GJZYDQLMLYHLAE-MRVPVSSYSA-N |
SMILES isomérique |
CC1([C@H](N(CCO1)C(=O)OC(C)(C)C)C(=O)O)C |
SMILES canonique |
CC1(C(N(CCO1)C(=O)OC(C)(C)C)C(=O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-(Tetrahydro-2H-pyran-4-yl)-5,6,7,8-tetrahydropyrido[3,4-d]pyridazin-1(2H)-one](/img/structure/B11789303.png)






![5-(Ethylsulfonyl)-4-(4-fluorophenyl)-1H-thieno[2,3-c]pyrazol-3-amine](/img/structure/B11789336.png)
![2-(6-(4-Ethylphenyl)thiazolo[3,2-b][1,2,4]triazol-5-yl)acetic acid](/img/structure/B11789348.png)

